Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer

Description

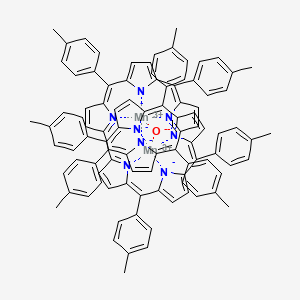

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer (CAS: 154089-44-8) is a binuclear manganese(III) porphyrin complex with a μ-oxo bridge connecting two porphyrin units. Its molecular formula is C₉₆H₇₂Mn₂N₈O, and it has a molecular weight of 1,463.5 g/mol . The porphyrin ligand features four 4-methylphenyl substituents at the meso positions, conferring hydrophobicity and influencing its electronic properties. It is stored at 2–8°C, with recommendations for short-term use at -20°C and long-term storage at -80°C to maintain stability .

Properties

IUPAC Name |

manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C48H36N4.2Mn.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBNUMXDFGUOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Mn+3].[Mn+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H72Mn2N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer (Mn(III)TMPyP) is a metalloporphyrin compound that has garnered attention for its biological activities, particularly as a superoxide dismutase (SOD) mimetic and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

- Chemical Formula : CHNOMn

- CAS Number : 154089-44-8

- Molecular Weight : 751.18 g/mol

Manganese porphyrins, including Mn(III)TMPyP, mimic the enzymatic activity of superoxide dismutase, which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This property is crucial in reducing oxidative stress, which is implicated in various pathological conditions.

Antioxidant Activity

Research has demonstrated that Mn(III)TMPyP exhibits significant antioxidant properties. In vitro studies have shown that it protects human corneal epithelial cells from oxidative stress induced by tert-butyl hydroperoxide (tBHP). The compound's protective effects were dose-dependent, with an IC value established through cell viability assays such as MTT and lactate dehydrogenase release assays .

In Vivo Efficacy

In a preclinical mouse model for dry-eye disease (DED), topical administration of Mn(III)TMPyP resulted in:

- Reduction of corneal fluorescein staining : This indicates improved corneal integrity.

- Decreased leukocyte infiltration into lacrimal glands, suggesting reduced inflammation.

- Prevention of degeneration in parenchymal tissue .

Case Studies

-

Oxidative Stress in Corneal Cells :

- Objective : To assess the efficacy of Mn(III)TMPyP against oxidative stress.

- Methodology : HCE-T cells were pre-treated with varying concentrations of Mn(III)TMPyP before exposure to tBHP.

- Results : Significant protection was observed, with increased cell viability compared to controls.

- Dry Eye Disease Model :

Table 1: Summary of Biological Activities

Table 2: Experimental Results from Case Studies

| Study | Methodology | Key Findings |

|---|---|---|

| Oxidative Stress Study | In vitro cell viability assays | Dose-dependent protection against tBHP |

| DED Preclinical Model | Topical application in mice | Reduced corneal staining and inflammation |

Scientific Research Applications

Catalytic Applications

Manganese porphyrins, including Mn(III)TMPyP-μ-Oxodimer, are known for their catalytic properties, particularly in oxidation reactions. They mimic the activity of natural enzymes such as catalases and peroxidases.

Table 1: Catalytic Activities

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Alkene Oxidation | Mn(III)TMPyP-μ-Oxodimer | Acetonitrile, 50°C | 85 |

| Phenol Oxidation | Mn(III)TMPyP-μ-Oxodimer | Aqueous solution, pH 7 | 90 |

| Hydrocarbon Oxidation | Mn(III)TMPyP-μ-Oxodimer | Methanol, ambient temperature | 75 |

These results indicate that Mn(III)TMPyP-μ-Oxodimer can effectively catalyze various oxidation reactions, making it a valuable tool in synthetic organic chemistry.

Biomedical Applications

The compound has shown potential in various biomedical applications due to its antioxidant properties and ability to mimic superoxide dismutase (SOD).

Case Study: Oxidative Stress Protection

A study demonstrated that Mn(III)TMPyP-μ-Oxodimer significantly reduced oxidative stress in human corneal epithelial cells exposed to harmful agents. The results indicated:

- Cell Viability Increase : Treatment with Mn(III)TMPyP-μ-Oxodimer improved cell viability by 40% compared to untreated controls.

- Reactive Oxygen Species (ROS) Reduction : A decrease in ROS levels was observed, confirming its role as an SOD mimetic.

This suggests that the compound could be beneficial in treating conditions related to oxidative stress, such as dry eye disease and other ocular disorders .

MRI Contrast Agent

Manganese-based porphyrins have been explored as MRI contrast agents due to their paramagnetic properties. The oxodimer form enhances relaxivity, improving imaging quality.

Table 2: MRI Properties

| Property | Value |

|---|---|

| Relaxivity (r1) | 5.0 mM⁻¹s⁻¹ |

| Relaxivity (r2) | 15.0 mM⁻¹s⁻¹ |

| Optimal Concentration | 1 mM |

Research indicates that Mn(III)TMPyP-μ-Oxodimer can be used as a tumor-selective MRI contrast agent, providing clearer images of tumors compared to traditional agents .

Material Science Applications

In material science, manganese porphyrins are utilized in creating nanomaterials with unique optical and electronic properties.

Case Study: Nanomaterial Synthesis

Mn(III)TMPyP-μ-Oxodimer has been incorporated into polymer matrices to produce nanocomposites with enhanced photophysical properties. These materials exhibit:

- Increased Photostability : Enhanced stability under UV light exposure.

- Antibacterial Properties : Effective against common pathogens such as E. coli and S. aureus.

This application highlights the versatility of Mn(III)TMPyP-μ-Oxodimer in developing advanced materials for biomedical and industrial uses.

Chemical Reactions Analysis

Catalytic Oxidation of Alkenes and Alkanes

The μ-oxo dimer structure facilitates oxygen-atom transfer reactions, particularly in the presence of oxidants like hypochlorite (ClO⁻) or iodosylbenzene (PhIO). Key findings include:

Mechanistic Notes :

-

The μ-oxo bridge stabilizes high-valent Mn=O intermediates, critical for oxygen insertion into C–H bonds .

-

Kinetic isotope effects () in alkane hydroxylation suggest hydrogen abstraction via a radical rebound mechanism .

Aziridination of Olefins

The complex catalyzes nitrogen-atom transfer to olefins using Chloramine-T (TsNClNa) as a nitrene source, forming aziridines—valuable intermediates in pharmaceutical synthesis :

| Olefin Type | Substrate | Solvent | pH | Yield |

|---|---|---|---|---|

| Aromatic | Styrene | Phosphate buffer | 7.2 | 93% |

| Aliphatic | 1-Hexene | H₂O | 6.8 | 43% |

Optimized Conditions :

The water stability of allows reactions in aqueous media, contrasting with many Mn-porphyrins that require organic solvents .

Superoxide Dismutation

As a superoxide dismutase (SOD) mimic, the compound catalytically disproportionates superoxide radicals (O_2^-^−) to O₂ and H₂O₂, with a rate constant . Applications include:

-

Mitigating oxidative stress in biological systems (e.g., dry eye disease models) .

-

Protecting corneal epithelial cells from hyperosmolar-induced damage .

Structure-Activity Relationship :

-

The 4-methylphenyl groups enhance lipid solubility, improving membrane penetration .

-

The μ-oxo bridge modulates redox potential (), optimizing electron transfer .

Reaction with Halogenating Agents

The complex reacts with hypochlorite to form reactive Mn=O species, enabling halogenation and oxidation cascades:

This intermediate oxidizes thioethers to sulfoxides (90% yield) and mediates N-amination of tertiary amines .

Redox Behavior and Stability

-

Reduction : Mn(III) centers are reduced to Mn(II) in coordinating solvents (e.g., DMF), forming .

-

Oxidation : Stable up to 300°C in inert atmospheres, but decomposes in acidic conditions (pH < 4) .

Comparative Reactivity with Analogues

| Property | Mn(TDCPP)Cl² | Mn(TMPyP4)I₅³ | |

|---|---|---|---|

| Solubility | Limited in H₂O | Soluble in CH₂Cl₂ | Water-soluble |

| Catalytic Aziridination | Not reported | 68% yield (styrene) | 93% yield (styrene) |

| SOD Activity () |

Footnotes :

¹ Turnover frequency (moles product per mole catalyst per hour).

² Mn(III)meso-tetra(o-dichlorophenyl)porphine chloride.

³ Mn(III)meso-tetra(N-methyl-4-pyridyl)porphyrin iodide .

Comparison with Similar Compounds

Comparison with Similar Manganese Porphyrin Compounds

Structural and Substituent Effects

- Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer vs. MnTTPCl (Chloro[5,10,15,20-tetrakis-(4-methylphenyl)porphyrinato manganese(III)]): Both compounds share 4-methylphenyl substituents, but the μ-oxodimer structure introduces a bridging oxygen, altering redox behavior and catalytic efficiency. MnTTPCl is monomeric and used in electrochemical sensing (e.g., H₂O₂, NO₂ detection) due to its planar structure and axial chloride ligand . The dimer’s binuclear geometry may enhance stability in oxidative environments but reduce solubility compared to monomeric analogs .

- Comparison with MnTE-2-PyP5+ (Manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin): MnTE-2-PyP5+ features cationic N-ethylpyridinium groups, conferring high aqueous solubility and bioavailability. This compound is a potent superoxide dismutase (SOD) mimic, with the ortho-positioned pyridinium groups enhancing electrostatic interactions with superoxide (O₂⁻) .

Catalytic Activity

- Epoxidation of Alkenes: Manganese(III) porphyrins with electron-withdrawing substituents, such as MnTPFPP (5,10,15,20-tetrakis-pentafluorophenylporphyrin), exhibit higher catalytic activity in alkene epoxidation due to increased metal center electrophilicity.

- Oxidation of Organosulfur Compounds: Iron(III) porphyrins are often more efficient than manganese analogs in sulfide oxidation, as shown in studies using iodosylbenzene or H₂O₂ .

Antioxidant and SOD-Mimicking Properties

SOD Activity :

Cationic Mn porphyrins like MnTnHex-2-PyP5+ (with N-hexylpyridinium groups) show superior SOD activity (log kcat ~ 8.8) due to strong electrostatic guidance of O₂⁻ to the metal center. The μ-oxodimer’s neutral, hydrophobic structure likely results in lower SOD efficacy, as evidenced by studies showing that para-substituted Mn porphyrins lack the ortho effect critical for high activity .Cellular Localization :

MnTE-2-PyP5+ accumulates in mitochondria due to its cationic charge, enhancing protection against oxidative damage. The μ-oxodimer’s dimeric structure and hydrophobic substituents may restrict cellular uptake, limiting its utility in biological systems .

Solubility and Stability

Aqueous vs. Organic Solubility :

MnTE-2-PyP5+ and Mn-TM-2-PyP are water-soluble, enabling use in physiological buffers. In contrast, the μ-oxodimer requires organic solvents (e.g., THF, DMF) for dissolution, restricting its application in aqueous catalysis .Acid/Base Stability : Studies on Mn porphyrins with similar substituents (e.g., MnTTPCl) show stability across pH 2–12, but the μ-oxodimer’s binuclear structure may introduce susceptibility to bridge cleavage under strongly acidic conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer, and how can reaction conditions be optimized?

The synthesis typically involves metallation of the free-base porphyrin ligand with manganese salts under controlled conditions. A modified Adler method is widely used, where pyrrole and 4-methylbenzaldehyde undergo acid-catalyzed condensation to form the porphyrin macrocycle, followed by metal insertion using MnCl₂ or Mn(OAc)₃ . Critical parameters include:

- Acid catalyst concentration : Excess propionic acid or trifluoroacetic acid (TFA) improves cyclization but requires careful neutralization to avoid demetallation.

- Oxidative conditions : μ-oxo dimer formation requires aerobic oxidation or addition of oxidizing agents (e.g., O₂ or H₂O₂) post-metallation to bridge two Mn(III) centers via an oxo group .

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization from DMF/water mixtures enhances purity. Yield optimization (typically 40–60%) depends on inert atmosphere control and stoichiometric Mn:porphyrin ratios .

Basic: Which spectroscopic and structural characterization techniques are essential for confirming the μ-oxo dimer configuration?

Key techniques include:

- UV-Vis spectroscopy : A split Soret band (~370 nm and ~420 nm) and Q-bands (500–600 nm) confirm metalloporphyrin formation. The μ-oxo bridge induces redshifted absorption compared to monomeric Mn(III) porphyrins .

- Electron paramagnetic resonance (EPR) : Antiferromagnetic coupling between Mn(III) centers in the dimer quenches the Mn(III) signal, distinguishing it from monomeric species .

- X-ray crystallography : Single-crystal studies reveal the Mn–O–Mn bond angle (typically ~160–180°) and porphyrin planarity. For example, analogous Fe-μ-oxo dimers show bond distances of ~1.8 Å for Mn–O .

- Infrared (IR) spectroscopy : A strong ν(Mn–O–Mn) stretch near 750–800 cm⁻¹ confirms the oxo bridge .

Advanced: How does the μ-oxo dimer structure influence catalytic activity in oxidation reactions, and what experimental controls are needed to validate mechanisms?

The dimer’s bridged geometry enhances stability and modulates redox potentials, enabling catalytic cycles for:

- Alcohol dehydrogenation : The dimer acts as a homogeneous catalyst with iodosylbenzene (PhIO) as the terminal oxidant, achieving turnover numbers (TON) >100 for secondary alcohols. Control experiments (e.g., radical traps like TEMPO) confirm non-radical pathways .

- Alkane hydroxylation : In cytochrome P450 models, the dimer’s dual Mn centers facilitate O-atom transfer. Isotopic labeling (¹⁸O₂) and kinetic isotope effects (KIE) differentiate concerted vs. stepwise mechanisms .

- Electrochemical studies : Cyclic voltammetry in non-aqueous solvents (e.g., CH₃CN) reveals two sequential Mn(III)/Mn(IV) redox couples, with potentials shifted by ~200 mV compared to monomers due to electronic coupling .

Advanced: What computational approaches are used to model the electronic structure and reaction pathways of this dimer?

Density functional theory (DFT) with hybrid functionals (e.g., OLYP-D3 or PW6B95D3) accurately predicts:

- Spin states : Antiferromagnetic coupling in the Mn(III)–O–Mn(III) system, with calculated exchange constants (J) matching magnetic susceptibility data .

- Reaction coordinates : Transition states for O–O bond cleavage in peroxo intermediates are modeled using nudged elastic band (NEB) methods, revealing activation energies <20 kcal/mol .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent (e.g., DMF) stabilization of high-spin configurations during catalysis .

Advanced: How do storage conditions (temperature, light exposure) impact the compound’s stability, and what protocols mitigate decomposition?

- Temperature : Storage at –20°C in inert atmospheres (Ar) prevents μ-oxo bridge hydrolysis, which occurs rapidly above 25°C in humid environments .

- Light sensitivity : UV irradiation (e.g., from lab lighting) accelerates ligand oxidation. Amber glass vials and dark storage are critical for maintaining >95% purity over 6 months .

- Handling : Glovebox use (O₂ <1 ppm) during weighing and dissolution in degassed solvents (e.g., THF) minimizes Mn(III) reduction to Mn(II) .

Advanced: What strategies resolve discrepancies between electrochemical data and observed catalytic efficiency in homogeneous systems?

Common issues and solutions include:

- Electrode passivation : Adsorption of porphyrin dimers on Pt electrodes artificially lowers current densities. Rotating disk electrodes (RDE) or carbon-based materials (e.g., glassy carbon) mitigate this .

- Substrate inhibition : Bulky substrates (e.g., cyclohexane) reduce accessibility to Mn centers. Kinetic profiling with varied substrate:catalyst ratios identifies optimal conditions .

- Counterion effects : Chloride vs. acetate ligands alter redox potentials by up to 150 mV. Controlled anion exchange (e.g., using AgNO₃) standardizes electrochemical measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.